{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate
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Overview
Description
The compound “{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate” is a chemical compound with the IUPAC name 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile . It has a molecular weight of 370.27 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H12BrN3S/c1-21-17(22-14-9-7-13(18)8-10-14)15(11-19)16(20-21)12-5-3-2-4-6-12/h2-10H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, nitrogen, sulfur, and carbon atoms, as well as the single methyl group (CH3) and the phenyl groups (C6H5).Physical and Chemical Properties Analysis
This compound has a molecular weight of 370.27 . It is a solid in its physical form .Scientific Research Applications
Catalytic Applications
Sulfur-containing pyrazole derivatives have been studied for their role as catalysts in organic synthesis. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for condensation reactions, showcasing the potential of sulfur-containing pyrazoles in facilitating chemical transformations with high efficiency and reusability (Tayebi et al., 2011).
Pharmacological Research
Research on heterocyclic pyrazole derivatives, including those similar in structure to the specified compound, has demonstrated potential pharmacological applications. Computational and pharmacological evaluations have explored their roles in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies provide a foundation for further investigation into the therapeutic potentials of pyrazole derivatives (Faheem, 2018).
Material Science
In material science, pyrazole derivatives have been explored for the development of new materials with specific properties. For instance, the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives aims at obtaining potent and selective antagonists for receptors or as lead compounds for pesticides, indicating the versatility of pyrazole-based compounds in material and chemical design (Xiao et al., 2008).
Antimicrobial Activity
Some studies focus on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds have shown promise as antimicrobial agents, highlighting the importance of structural diversity in combating microbial resistance (Darwish et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and pyrazolines, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets to induce a range of effects, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
For instance, some pyrazoline derivatives have shown potent antileishmanial and antimalarial activities .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that it might induce a range of effects at the molecular and cellular level, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 4-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O2S/c1-29-24(32-21-13-11-20(26)12-14-21)22(23(28-29)18-5-3-2-4-6-18)16-31-25(30)19-9-7-17(15-27)8-10-19/h2-14H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGWKZQPALACPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)C#N)SC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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